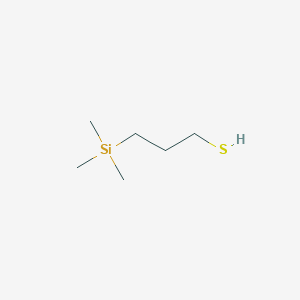
Tellurium-122
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tellurium-122 (Te-122) is an isotope of Tellurium (Te), a semi-metallic element that is crystalline and brittle . It is considered a member of the chalcogen group . Te-122 has an atomic number of 52, a mass number of 122, and 70 neutrons .
Synthesis Analysis
Tellurium nanostructures can be synthesized using various methods such as Physical Vapor Deposition (PVD), Molecular Beam Epitaxy (MBE), solution synthesis, Liquid Phase Exfoliation (LPE), and thermal evaporation . The properties of these nanostructures are highly dependent on their morphology .Molecular Structure Analysis
Tellurium compounds have unique structures involved in tellurite reduction, including vicinal catalytic cysteine residues and the FAD/NAD (P) + -binding domain .Chemical Reactions Analysis
Tellurium burns in air to form tellurium dioxide, TeO2 . It does not dissolve or react with water or hydrochloric acid but will dissolve in nitric acid .Physical And Chemical Properties Analysis
Tellurium is a p-type semiconductor and demonstrates the phenomenon of piezoelectricity . It becomes superconductive at 3.3 K . On melting, the specific volume increases by approximately 5% . Tellurium vapor is yellow-gold and consists mainly of Te2 molecules up to 2,000°C .科学的研究の応用
Geochemistry and Environmental Impact : Te-122 plays a significant role in geochemistry, particularly in surface environments. Its increasing use in industries like solar energy production has raised concerns about its environmental impact. Studies have focused on the bio(geo)chemical processes governing Te's environmental chemistry, including its dissolution from primary ore minerals, formation of secondary minerals, and bioreductive processes mainly governed by microbes (Missen et al., 2020).
Extraction from Metallurgical Processes : A significant portion of Te-122 is produced as a by-product of metallurgical processes, particularly from copper anode slimes. Its applications in the production of cadmium telluride (CdTe) solar cells photovoltaic (PV) modules have been noted, consuming a large percentage of global Te output (Makuei & Senanayake, 2018).
Nanotechnology Applications : Te nanostructures are garnering attention due to their narrow bandgap semiconductor properties, suitable for modern device fabrication. Their potential in batteries, photodetectors, ion detection, energy harvesting, and thermoelectric devices is being explored (He et al., 2017).
Biological Interactions and Toxicity : While Te-122 is not an essential trace element, its biological interactions are being studied, especially in relation to its toxicity. The soluble oxyanions, tellurite and tellurate, are known for their acute toxicity, but some microorganisms can tolerate elevated levels of Te by detoxifying it (Chasteen et al., 2009).
Nuclear Reactions and Isotopic Studies : The thermal neutron capture cross sections of various Te isotopes, including Te-122, have been determined, contributing to nuclear physics and isotopic research (Tomandl et al., 2003).
Recovery and Resourcefulness : Research on the recovery of Te-122 from copper sulfides and its distribution in metallurgical processing highlights its importance as a byproduct in various industrial applications (Wang, 2011).
Potential in Biological and Environmental Systems : Te-122's importance in biological systems is being revisited, especially post-Fukushima, due to the environmental release of radioactive Te isotopes. This has spurred research into Te's environmental behavior and interaction with microorganisms (Filella, 2019).
Isotope Composition Analysis : The isotopic composition of Te, including Te-122, has been analyzed in various materials such as chondrites, iron meteorites, and sulfides. This contributes to our understanding of the solar system's composition (Fehr et al., 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
tellurium-122 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-VENIDDJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[122Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.90304 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellurium-122 | |
CAS RN |
14390-71-7 |
Source


|
| Record name | Tellurium, isotope of mass 122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




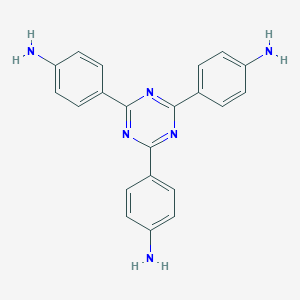
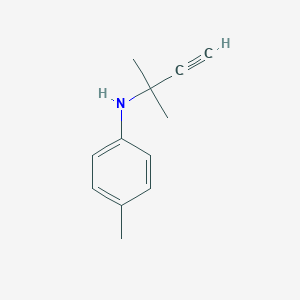
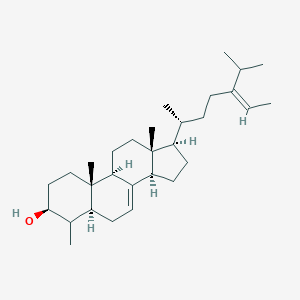
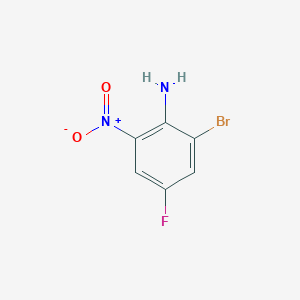
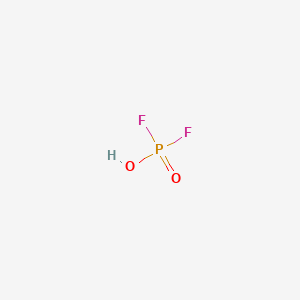

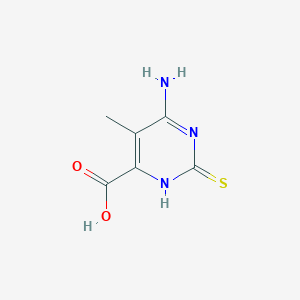

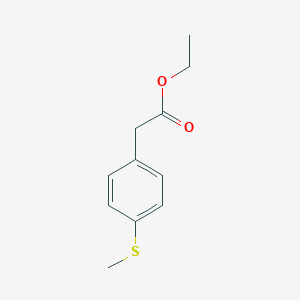
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
